3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure features:
- A pyrazolo[4,3-c]quinoline backbone, which combines pyrazole and quinoline moieties.
- Substituents:
- 4-Bromophenyl at position 2.
- 2-Chlorophenyl at position 1.
- Methyl at position 6.
The presence of halogens (Br, Cl) and a methyl group may enhance lipophilicity and influence receptor binding, though detailed pharmacological data remain under investigation.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClN3/c1-14-6-11-20-17(12-14)23-18(13-26-20)22(15-7-9-16(24)10-8-15)27-28(23)21-5-3-2-4-19(21)25/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBYLVNLIKXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4Cl)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-bromoaniline and 2-chlorobenzaldehyde, a series of condensation and cyclization reactions can be employed to form the pyrazoloquinoline core. The reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated pyrazoloquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives, including this compound. It has shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values reported between 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
The anticancer efficacy of pyrazoloquinolines has been extensively researched. This compound has demonstrated promising anti-proliferative effects against several cancer cell lines. The mechanism of action may involve the inhibition of specific cellular pathways critical for cancer cell survival and proliferation .
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with some derivatives showing potency comparable to established anti-inflammatory agents . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been proposed as a mechanism for these effects.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 0.22 | |
| Compound B | Anticancer | IC50 = 0.40 | |
| Compound C | Anti-inflammatory | Potency similar to control |
Study on Antimicrobial Properties
A comprehensive study focusing on the antimicrobial efficacy of pyrazoloquinolines synthesized several derivatives tested against common bacterial strains. The derivative corresponding to this compound exhibited notable inhibitory effects against Staphylococcus aureus, indicating its potential as a lead compound for further development in antimicrobial therapies .
Investigation into Anti-cancer Mechanisms
Another significant study explored the anticancer properties of pyrazoloquinolines. Compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Results indicated that structural modifications could enhance cytotoxicity and selectivity towards cancer cells, suggesting pathways for developing targeted cancer therapies based on this class of compounds .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent pattern on pyrazoloquinolines significantly impacts their physicochemical properties. Below is a comparative analysis:
*Calculated based on formula C₂₃H₁₆BrClN₃.
Key Observations :
- Halogen Placement : Bromine at C3 (target) vs. C8 () alters steric bulk and electronic effects. The 2-chlorophenyl group in the target compound may induce steric hindrance compared to para-substituted analogs .
- Methyl Group: The 8-methyl substituent in the target compound likely enhances metabolic stability compared to non-methylated analogs like 9b .
- Polar Groups: Methoxy () or amino () groups increase solubility but may reduce membrane permeability compared to halogenated derivatives .
Crystallographic and Stability Considerations
- Crystal Packing: The target compound’s 2-chlorophenyl group may induce non-planar conformations, similar to benzo[f]quinoline derivatives (), affecting solubility and crystallization .
Biological Activity
3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 488.6 g/mol. The presence of bromine and chlorine substituents enhances its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H14BrClN2 |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl) |
Anticancer Properties
Research has indicated that compounds within the pyrazoloquinoline family exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit cell proliferation in various cancer cell lines. A notable study reported that certain derivatives showed IC50 values as low as 0.5 µM against breast cancer cells, suggesting potent anticancer properties and a potential mechanism involving the inhibition of sirtuins, which are implicated in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, with significant reductions in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as iNOS and COX-2, leading to reduced inflammation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Studies suggest that it may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Study on Anticancer Activity
A recent study evaluated the antiproliferative effects of various pyrazoloquinoline derivatives against multiple cancer cell lines. The results indicated that modifications to the chemical structure significantly impacted their efficacy. The most active compounds were those with halogen substitutions on the aromatic rings .
Evaluation of Antimicrobial Properties
Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results showed a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Q & A
Basic Question: What are the key synthetic routes for 3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclocondensation of halogenated intermediates and functionalization of the pyrazoloquinoline core. For example, analogous compounds (e.g., pyrazolo[4,3-c]quinolines) are synthesized via iodine-catalyzed reactions in tetrahydrofuran (THF) under reflux, with critical steps including halogenation of aryl groups and cyclization . Optimized conditions (e.g., controlled temperature at 338 K, THF solvent, and iodine catalysis) enhance regioselectivity and yield. Purification via recrystallization or chromatography is essential to isolate the product (>95% purity). Contradictions in yield (e.g., 45–50% in similar bromophenyl derivatives ) highlight the sensitivity of steric hindrance and halogen reactivity during coupling steps.
Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement provides definitive structural data. For example, in related quinoline derivatives, deviations from planarity (e.g., 0.169 Å for C3 in benzoquinoline derivatives ) arise from steric interactions between substituents. The dihedral angles between aromatic rings (e.g., 71.1° in chlorophenyl/nitrophenyl analogs ) reveal conformational flexibility influenced by halogen substituents. Hydrogen bonding (C–H···π) and π-π stacking interactions (3.78 Å in pyridyl rings ) further stabilize the crystal lattice. Discrepancies in reported bond lengths (e.g., C–Br vs. C–Cl) require validation via high-resolution SC-XRD and density functional theory (DFT) calculations.
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
Answer:
- 1H/13C NMR : Assigns substituent positions (e.g., aromatic protons at δ 7.57–8.61 ppm in bromophenyl derivatives ).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 380.0394 in pyrano-pyrazoloquinolines ).
- IR Spectroscopy : Identifies C–Br (~560 cm⁻¹) and C–Cl (~750 cm⁻¹) stretches, critical for verifying halogen incorporation .
Contradictions arise in overlapping peaks (e.g., methoxy vs. methyl groups); coupling with 2D NMR (COSY, HSQC) resolves ambiguities .
Advanced Question: How do electronic effects of bromo and chloro substituents influence this compound’s reactivity in cross-coupling reactions?
Answer:
The 4-bromophenyl group undergoes Suzuki-Miyaura coupling more readily than the 2-chlorophenyl group due to lower C–Br bond dissociation energy (BDE = ~65 kcal/mol vs. C–Cl ~81 kcal/mol). For example, palladium-catalyzed coupling of bromophenyl derivatives achieves >70% yield , whereas chlorophenyl analogs require harsher conditions (e.g., CuI/ligands at 120°C). Contradictions in reactivity (e.g., unexpected intramolecular cyclization in 2-chlorophenyl derivatives ) suggest competing pathways influenced by steric bulk and electron-withdrawing effects.
Basic Question: What biological activities are hypothesized for pyrazoloquinoline derivatives, and how can they be validated?
Answer:
Pyrazoloquinolines exhibit antimicrobial and anticancer potential via enzyme/receptor modulation (e.g., topoisomerase inhibition ). For validation:
- In vitro assays : MTT assays for cytotoxicity (IC50 values) against cancer cell lines.
- Molecular docking : Predict binding affinity to targets (e.g., kinase domains) using AutoDock Vina.
- SAR studies : Compare activity of halogenated analogs (e.g., bromo vs. chloro derivatives ). Discrepancies in activity (e.g., lower potency in methyl-substituted quinolines ) highlight the role of halogen electronegativity in target interactions.
Advanced Question: How can researchers address contradictions in reported synthetic yields for halogenated pyrazoloquinolines?
Answer:
Methodological refinements include:
- Catalyst screening : Pd(OAc)₂ vs. CuI for optimizing cross-coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution in bromophenyl derivatives .
- In situ monitoring : HPLC tracking of intermediates identifies side reactions (e.g., dehalogenation ). For example, yields drop from 50% to 30% if reaction time exceeds 24 hours due to byproduct formation.
Basic Question: What computational methods aid in predicting the photophysical properties of this compound?
Answer:
- TD-DFT : Predicts UV-Vis absorption (e.g., λmax ~447 nm in cyclohexane ).
- Frontier molecular orbital (FMO) analysis : Relates HOMO-LUMO gaps (~3.2 eV) to fluorescence emission .
- Solvatochromism studies : Correlate solvent polarity with Stokes shift (e.g., 60 nm in DMSO vs. 40 nm in hexane ).
Advanced Question: How does the methyl group at position 8 affect intermolecular interactions in the solid state?
Answer:
The 8-methyl group introduces steric hindrance, reducing π-π stacking efficiency (e.g., increased Cg···Cg distances from 3.78 Å to 4.12 Å in methyl vs. unmethylated analogs ). This destabilizes the crystal lattice, lowering melting points (e.g., 149–151°C in methyl derivatives vs. >300°C in planar quinolines ). Hydrogen bonding networks are also disrupted, as shown by reduced C–H···π interactions in SC-XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
